N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of both acetyl and chlorophenyl groups in specific positions can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c1-10(24)11-4-2-6-13(8-11)20-17(25)15-16(19)23(22-21-15)14-7-3-5-12(18)9-14/h2-9H,19H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZWFRODRDHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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